molecular formula C10H19N3O3 B8411765 Tert-butyl 3-(aminocarbonyl)-3-(methylamino)azetidine-1-carboxylate

Tert-butyl 3-(aminocarbonyl)-3-(methylamino)azetidine-1-carboxylate

Cat. No.: B8411765
M. Wt: 229.28 g/mol
InChI Key: BWTNZVPBLJCEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(aminocarbonyl)-3-(methylamino)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19N3O3 and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

tert-butyl 3-carbamoyl-3-(methylamino)azetidine-1-carboxylate

InChI

InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)13-5-10(6-13,12-4)7(11)14/h12H,5-6H2,1-4H3,(H2,11,14)

InChI Key

BWTNZVPBLJCEMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% wt Palladium on charcoal (160 mg) in ethyl acetate (2 ml) was added to a solution of 3-[benzyl(methyl)amino]-3-(aminocarbonyl)azetidine-1-carboxylate (500 mg, 1.57 mmol) in ethanol (45 ml). After addition of a few drops of saturated hydrogen chloride in dichloromethane, the reaction mixture was stirred at room temperature under 2 bars of hydrogen for 3 hours. Filtration of the catalyst and concentration under reduced pressure afforded tert-butyl 3-(aminocarbonyl)-3-(methylamino)azetidine-1-carboxylate (335 mg, 93%) as a white solid; 1H NMR Spectrum: (CDCl3) 1.44 (s, 9H), 2.35 (s, 3H), 3.71 (d, 2H), 4.29 (brd, 2H), 5.51 (brs, 1H), 6.95 (brs, 1H).
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0 (± 1) mol
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reactant
Reaction Step One
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3-[benzyl(methyl)amino]-3-(aminocarbonyl)azetidine-1-carboxylate
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500 mg
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reactant
Reaction Step Two
Quantity
160 mg
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catalyst
Reaction Step Two
Quantity
2 mL
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solvent
Reaction Step Two
Quantity
45 mL
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solvent
Reaction Step Two
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0 (± 1) mol
Type
catalyst
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

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